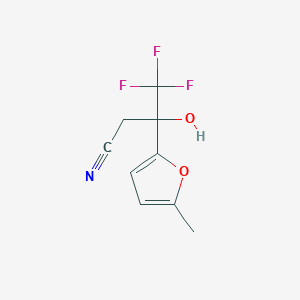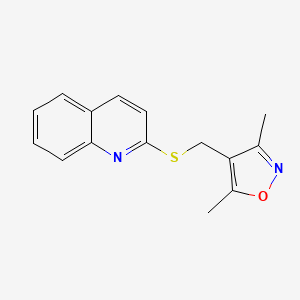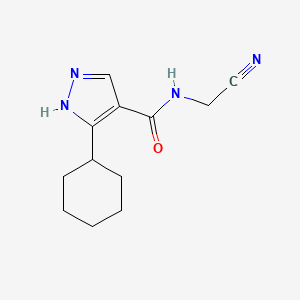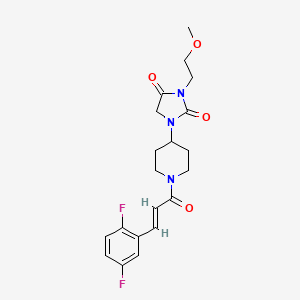
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a compound with potential applications in scientific research. This compound is a nitrile derivative of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butan-2-one and has a molecular formula of C11H9F3NO2. It is a white solid with a melting point of 121-123°C and a boiling point of 357.3°C.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves the conversion of 5-methylfurfural to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile via a series of reactions.
Starting Materials
5-methylfurfural, Sodium borohydride, Hydrogen fluoride, Hydrogen peroxide, Sodium hydroxide, Acetic anhydride, Acetic acid, Methanol, Ethanol, Wate
Reaction
5-methylfurfural is reduced to 5-methylfurfuryl alcohol using sodium borohydride in methanol., 5-methylfurfuryl alcohol is converted to 5-methylfurfural diacetate using acetic anhydride and acetic acid., 5-methylfurfural diacetate is oxidized to 5-methylfurfural dicarboxylic acid using hydrogen peroxide and acetic acid., 5-methylfurfural dicarboxylic acid is converted to 5-methylfuran-2-carboxylic acid using sodium hydroxide., 5-methylfuran-2-carboxylic acid is converted to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile using hydrogen fluoride and a suitable nitrile source.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol. Cortisol is a hormone that regulates metabolism, immune function, and stress response. Inhibition of 11β-HSD1 has been suggested as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves its binding to the active site of 11β-HSD1. This binding inhibits the enzyme's ability to convert cortisone to cortisol, resulting in decreased levels of cortisol in the body. This, in turn, can lead to improved glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile are primarily related to its inhibition of 11β-HSD1. Studies have shown that this compound can improve glucose and lipid metabolism in animal models of metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile in lab experiments is its specificity for 11β-HSD1. This compound has been shown to have little to no activity against other enzymes, making it a useful tool for studying the role of 11β-HSD1 in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Additionally, there is potential for the use of this compound in the treatment of metabolic disorders and inflammatory diseases in humans. Further research is needed to determine the safety and efficacy of this compound in clinical settings. Finally, there is potential for the use of this compound as a tool for studying the role of 11β-HSD1 in various physiological processes.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)
![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)

![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)


![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)